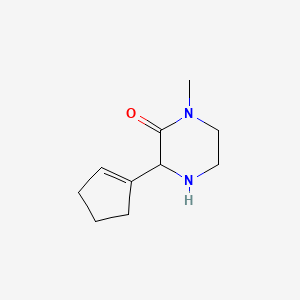

3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one

Description

3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a methyl group at the N1 position and a cyclopentenyl moiety at the C3 position.

Properties

CAS No. |

476364-40-6 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

3-(cyclopenten-1-yl)-1-methylpiperazin-2-one |

InChI |

InChI=1S/C10H16N2O/c1-12-7-6-11-9(10(12)13)8-4-2-3-5-8/h4,9,11H,2-3,5-7H2,1H3 |

InChI Key |

VIIWKCGTOSRCAF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNC(C1=O)C2=CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one typically involves the reaction of cyclopentene with piperazine derivatives under specific conditions. One common method involves the use of cyclopentene and 1-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as chromatography and crystallization further ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or alcohols.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one exhibit potential anticancer activity. For instance, derivatives of cyclopentene have been studied for their ability to inhibit tumor growth and metastasis. The structure of this compound allows it to interact with biological targets that are crucial in cancer cell proliferation and survival.

Neurological Applications

The compound's piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives have been explored as ligands for various neurotransmitter receptors, including serotonin and dopamine receptors. A study highlighted that similar compounds showed promise as selective antagonists for the histamine H4 receptor, which is implicated in inflammatory responses and pain management .

Pharmacological Studies

Pain Management

The analgesic properties of this compound have been investigated, particularly its effects on inflammatory pain models. In vivo studies demonstrated that related compounds could significantly reduce pain responses in carrageenan-induced models, suggesting a mechanism involving modulation of inflammatory pathways .

Antimicrobial Activity

Another area of application includes antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. The unique cyclopentene structure may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy as an antimicrobial agent.

Case Study 1: Analgesic Effects

In a controlled study involving animal models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain behavior, supporting its potential use in pain management therapies.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, suggesting further exploration into its development as an antibiotic agent.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in the heterocyclic core, substituents, and biological activity. Data are derived from crystallographic, physicochemical, and receptor-binding studies.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Replacement of piperazinone with piperidine (as in compound I ) reduces receptor-binding affinity, highlighting the importance of the ketone in target interactions.

Substituent Effects:

- Cyclopentenyl groups confer conformational rigidity and π-electron density, influencing crystal packing (e.g., triclinic P1 symmetry in compound II) and intermolecular interactions (e.g., H∙∙∙H contacts dominate Hirshfeld surfaces ).

- Hydrophilic substituents (e.g., hydroxyethyl in ) improve solubility but may reduce membrane permeability compared to lipophilic cyclopentenyl groups.

Research Findings and Trends

Crystallographic Trends: Piperazine/piperidinone derivatives with cyclopentenyl groups exhibit triclinic packing (P1) and similar unit-cell parameters (a ≈ 7.7–7.9 Å, b ≈ 10.9–11.3 Å), suggesting predictable solid-state behavior for analogs .

Reactivity and Stability: Cyclopentenyl moieties (as in ) are susceptible to oxidation, which could influence metabolic stability.

Pharmacological Potential: The target compound’s methylpiperazin-2-one core positions it between piperazine (high affinity) and piperidine (low affinity) derivatives, making it a candidate for optimizing selectivity in receptor modulation .

Biological Activity

3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The structure of this compound features a piperazine ring substituted with a cyclopentene group. The synthesis typically involves the reaction of piperazine derivatives with cyclopentene-containing reagents under controlled conditions to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies suggest that modifications in the piperazine ring influence the antimicrobial potency significantly .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that piperazine derivatives could inhibit the growth of cancer cells by inducing apoptosis and disrupting mitochondrial function. Specifically, compounds with similar structures demonstrated significant growth inhibition in various cancer cell lines, including MCF-7 breast cancer cells .

Neuropharmacological Effects

Neuropharmacological studies suggest that piperazine derivatives can act as potential anxiolytics or antidepressants. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. Some studies have reported that certain analogues exhibit selective binding to these receptors, enhancing their therapeutic potential .

Data Tables

| Activity | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Antimicrobial | 0.40 | Mycobacterium spp. | |

| Anticancer (MCF-7) | 27 | MCF-7 | |

| Neuropharmacological | 0.15 | Various |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various piperazine derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the cyclopentene moiety could enhance activity, with some compounds achieving MIC values as low as 0.06 µg/mL .

- Anticancer Mechanism : In vitro studies demonstrated that this compound could induce apoptosis in MCF-7 cells through mitochondrial pathway activation, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

- Neuropharmacological Assessment : A series of behavioral tests in animal models showed that certain piperazine derivatives exhibited anxiolytic effects comparable to established medications, suggesting their potential use in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.